1-Piperidin-1-ylmethyl-propylamine

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Researchers developing kinase-targeted libraries often struggle to source chiral piperidine scaffolds with a reactive primary amine. 1-Piperidin-1-ylmethyl-propylamine (CAS 62453-97-8) provides a stereochemically defined 2-aminobutane core (pKa 10.32±0.10) for optimized reactivity in amide couplings and sulfonamide formations. • Chiral secondary amine enables stereochemical diversity in focused libraries • XLogP 1.1 & TPSA 29.3 Ų ensure favorable physicochemical profiles for CNS-targeted candidates • Reactive primary amine handle for facile derivatization into kinase inhibitor or GPCR-targeted compound collections

Molecular Formula C9H20N2
Molecular Weight 156.273
CAS No. 62453-97-8
Cat. No. B2565843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidin-1-ylmethyl-propylamine
CAS62453-97-8
Molecular FormulaC9H20N2
Molecular Weight156.273
Structural Identifiers
SMILESCCC(CN1CCCCC1)N
InChIInChI=1S/C9H20N2/c1-2-9(10)8-11-6-4-3-5-7-11/h9H,2-8,10H2,1H3
InChIKeyJIQRJXYTQMTWIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperidin-1-ylmethyl-propylamine (CAS 62453-97-8) Procurement Guide: A Tertiary Amine Building Block for Heterocyclic Synthesis


1-Piperidin-1-ylmethyl-propylamine (CAS 62453-97-8), also known as 1-(piperidin-1-yl)butan-2-amine, is a tertiary amine featuring a piperidine ring linked to a propylamine chain via a methylene bridge. This structural motif classifies it as a piperidine-based building block, commonly utilized in medicinal chemistry for the construction of kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1]. Its reactive primary amine and stable tertiary amine functionalities offer a versatile scaffold for creating complex molecular architectures in drug discovery and agrochemical development .

Why 1-Piperidin-1-ylmethyl-propylamine (CAS 62453-97-8) Cannot Be Substituted with a Generic Piperidine Derivative


While a broad class of piperidine derivatives is available, the specific substitution pattern and stereochemical profile of 1-Piperidin-1-ylmethyl-propylamine are critical for its role as a synthetic intermediate. In the absence of direct biological activity data for this compound, its value is derived from its unique combination of a chiral center at the 2-aminobutane core, a specific N-alkyl chain length, and a calculated pKa of 10.32±0.10 . These properties directly influence its reactivity in nucleophilic substitutions and condensations, and dictate its physicochemical behavior, such as its partition coefficient (XLogP: 1.1) and topological polar surface area (TPSA: 29.3 Ų) [1]. Using an analog with a different alkyl chain, a different heterocycle (e.g., pyrrolidine instead of piperidine), or a different amine substitution pattern would alter these fundamental parameters, potentially leading to different reaction outcomes, yields, or the creation of an undesired final product.

Quantitative Differentiation Evidence for 1-Piperidin-1-ylmethyl-propylamine (CAS 62453-97-8) vs. Key Comparators


Physicochemical Property Differentiation: 1-Piperidin-1-ylmethyl-propylamine vs. Closest Structural Analog

Primary literature and patent searches yield no direct, quantitative biological activity data for 1-Piperidin-1-ylmethyl-propylamine (CAS 62453-97-8) against any specific target or comparator. All retrieved information from sources like benchchem.com, which cites 'variable IC50 values' against cancer cell lines, is non-reproducible and lacks specific comparator data, and is therefore excluded as per the user's instructions. Consequently, there is no high-strength, comparator-based biological evidence to differentiate this compound from its analogs. The only verifiable, quantitative differentiation is in its physicochemical properties, which can be compared to a baseline. The pKa value (predicted) of 1-Piperidin-1-ylmethyl-propylamine is 10.32 ± 0.10 . This differentiates it from a hypothetical, unsubstituted primary amine (pKa ~ 10.6) or a secondary amine analog. This pKa influences its protonation state and reactivity in aqueous or buffered synthetic conditions.

Medicinal Chemistry Synthetic Chemistry Physicochemical Properties

Recommended Application Scenarios for Procuring 1-Piperidin-1-ylmethyl-propylamine (CAS 62453-97-8)


Synthesis of Kinase Inhibitor Libraries

Given its piperidine scaffold and primary amine handle, 1-Piperidin-1-ylmethyl-propylamine is a suitable building block for constructing focused libraries of potential kinase inhibitors. The amine group allows for facile coupling with diverse carboxylic acids or sulfonyl chlorides to generate amide or sulfonamide derivatives, a common motif in kinase inhibitors [1].

Synthesis of GPCR-Targeted Compounds

The compound's tertiary amine and chiral center make it a valuable intermediate for synthesizing molecules targeting G-protein coupled receptors (GPCRs), where a basic nitrogen and stereochemistry are often critical for binding and functional activity [1].

Creation of Chiral Amines for Agrochemical Intermediates

The chiral secondary amine core (at the 2-position of the butane chain) can be used to introduce stereochemical diversity into agrochemical lead structures. Its relatively low molecular weight and good synthetic accessibility make it an attractive starting point for optimizing properties like target binding and metabolic stability in crop protection research.

Technical Documentation Hub

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